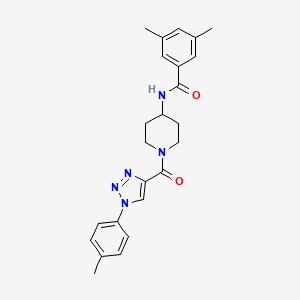

![molecular formula C20H17ClN4O2S B3000515 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 886953-02-2](/img/structure/B3000515.png)

4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile is a complex organic molecule that may be related to the piperazine derivatives described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures that could provide insight into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is detailed in the first paper, where two new compounds with oxadiazole and methoxy-phenyl groups were synthesized. The structures of these compounds were confirmed using single crystal X-ray diffraction studies . While the exact synthesis of 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile is not provided, the methods used for the compounds in the paper could potentially be adapted for synthesizing the compound of interest

Scientific Research Applications

Synthesis and Biological Activity

New Urea and Thiourea Derivatives : This research focused on synthesizing derivatives of piperazine, similar in structure to 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives : This study involved synthesizing derivatives with structural similarities to the chemical . These compounds were screened for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske et al., 2014).

Antimicrobial Applications

New Pyridine Derivatives : The synthesis of new pyridine derivatives involved compounds structurally related to 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile. These compounds were tested for antimicrobial activity against bacteria and fungi, showing variable and modest activity (Patel et al., 2011).

Synthesis and Antimicrobial Studies of New Pyridine Derivatives : This study synthesized new pyridine derivatives, structurally similar to the subject compound, with considerable antibacterial activity (Patel & Agravat, 2009).

Structural Analysis and Synthesis Techniques

- Crystal Structure of Piperazine Derivatives : The crystal structure of a piperazine derivative was analyzed, offering insights into the structural aspects of similar compounds, including 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile (Faizi et al., 2016).

Synthesis of Antiviral and Antimicrobial Derivatives

Nematicidal Activities of Benzotriazin-4-one Derivatives : This research synthesized novel benzotriazin-4-one derivatives containing a structure related to the subject compound, showing good control efficacy against cucumber root-knot nematode disease (Chen et al., 2020).

Piperazine-based Benzothiazolyl-4-thiazolidinones : A series of piperazine-based benzothiazolyl-4-thiazolidinones was synthesized and exhibited significant antibacterial effects, suggesting potential applications in antimicrobial drug development (Patel & Park, 2014).

Future Directions

Benzothiazole-based compounds like CTB have been extensively investigated for their biological properties. They have potential applications in various fields, including medicinal chemistry . Future research could focus on exploring these applications further, as well as developing new synthesis methods and investigating the mechanism of action of these compounds.

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .

properties

IUPAC Name |

4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-27-16-7-6-15(21)18-17(16)23-20(28-18)25-10-8-24(9-11-25)19(26)14-4-2-13(12-22)3-5-14/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKZAFNTDJHVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)

![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)

![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)